molecular formula C4Cl6S B107954 2,2,3,4,5,5-Hexachlorothiophene CAS No. 18614-14-7

2,2,3,4,5,5-Hexachlorothiophene

Cat. No. B107954
CAS RN: 18614-14-7
M. Wt: 292.8 g/mol
InChI Key: UGSBEBRYCBKENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,4,5,5-Hexachlorothiophene (HCTP) is a synthetic compound that belongs to the class of polychlorinated thiophenes. It is a highly stable and persistent organic pollutant that is widely distributed in the environment. HCTP has been found to have various applications in scientific research, including as a model compound for studying the behavior of polychlorinated thiophenes in the environment and as a tool for investigating the biochemical and physiological effects of these compounds.

Mechanism Of Action

The mechanism of action of 2,2,3,4,5,5-Hexachlorothiophene is not fully understood. However, it has been suggested that 2,2,3,4,5,5-Hexachlorothiophene may act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 2,2,3,4,5,5-Hexachlorothiophene has also been found to be toxic to aquatic organisms, and it may cause adverse effects on the reproductive and developmental processes of these organisms.

Biochemical And Physiological Effects

2,2,3,4,5,5-Hexachlorothiophene has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,2,3,4,5,5-Hexachlorothiophene can induce oxidative stress and DNA damage in human liver cells. 2,2,3,4,5,5-Hexachlorothiophene has also been found to have estrogenic activity, which may contribute to its endocrine disrupting effects.

Advantages And Limitations For Lab Experiments

2,2,3,4,5,5-Hexachlorothiophene has several advantages as a model compound for studying the behavior of polychlorinated thiophenes in the environment. It is highly stable and persistent, and it can be easily synthesized in the laboratory. However, 2,2,3,4,5,5-Hexachlorothiophene also has some limitations. It is highly toxic, and it may cause adverse effects on laboratory organisms. Additionally, 2,2,3,4,5,5-Hexachlorothiophene may not accurately represent the behavior of other polychlorinated thiophenes in the environment.

Future Directions

There are several future directions for research on 2,2,3,4,5,5-Hexachlorothiophene. One area of research is the development of new methods for synthesizing 2,2,3,4,5,5-Hexachlorothiophene that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanisms of action of 2,2,3,4,5,5-Hexachlorothiophene and other polychlorinated thiophenes, particularly their endocrine disrupting effects. Additionally, further studies are needed to determine the long-term effects of exposure to 2,2,3,4,5,5-Hexachlorothiophene on human health and the environment.

Synthesis Methods

2,2,3,4,5,5-Hexachlorothiophene can be synthesized by the reaction of 2,3,4,5,6-pentachlorothiophene with sulfur in the presence of a catalyst such as copper or iron. The reaction typically takes place under high temperature and pressure conditions.

Scientific Research Applications

2,2,3,4,5,5-Hexachlorothiophene has been used in various scientific research applications, including as a model compound for studying the behavior of polychlorinated thiophenes in the environment. 2,2,3,4,5,5-Hexachlorothiophene has been found to be highly stable and persistent in the environment, and it has been detected in various environmental matrices such as soil, sediment, and water.

properties

CAS RN

18614-14-7

Product Name

2,2,3,4,5,5-Hexachlorothiophene

Molecular Formula

C4Cl6S

Molecular Weight

292.8 g/mol

IUPAC Name

2,2,3,4,5,5-hexachlorothiophene

InChI

InChI=1S/C4Cl6S/c5-1-2(6)4(9,10)11-3(1,7)8

InChI Key

UGSBEBRYCBKENJ-UHFFFAOYSA-N

SMILES

C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl

Canonical SMILES

C1(=C(C(SC1(Cl)Cl)(Cl)Cl)Cl)Cl

Other CAS RN

18614-14-7

synonyms

2,2,3,4,5,5-hexachlorothiophene

Origin of Product

United States

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